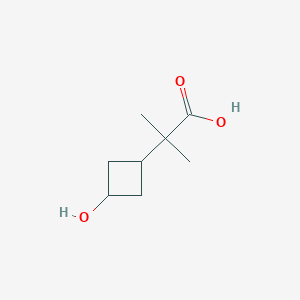
2-(3-Hydroxycyclobutyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxycyclobutyl)-2-methylpropanoic acid is an organic compound featuring a cyclobutane ring with a hydroxyl group and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxycyclobutyl)-2-methylpropanoic acid typically involves the cyclization of suitable precursors under controlled conditionsThe reaction conditions often require specific catalysts and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxycyclobutyl)-2-methylpropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Hydroxycyclobutyl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxycyclobutyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclobutane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects or other biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxycyclobutyl)ethanoic acid: Similar structure but with an ethanoic acid moiety instead of a methylpropanoic acid group.
(2R)-2-({(3-hydroxycyclobutyl)methylcarbamoyl}amino)propanoic acid: Contains a carbamoyl group and a propanoic acid moiety.
Uniqueness
2-(3-Hydroxycyclobutyl)-2-methylpropanoic acid is unique due to its specific combination of a cyclobutane ring with a hydroxyl group and a methylpropanoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-(3-hydroxycyclobutyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2,7(10)11)5-3-6(9)4-5/h5-6,9H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
JELBCMBMQJPANO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC(C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















